molecular formula C9H10N2 B145924 4-Methyl-1H-indol-6-amine CAS No. 139121-40-7

4-Methyl-1H-indol-6-amine

Cat. No. B145924
CAS RN: 139121-40-7
M. Wt: 146.19 g/mol
InChI Key: ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
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Description

“4-Methyl-1H-indol-6-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indol-6-amine” is characterized by an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound contains a methyl group attached to the indole ring .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including “4-Methyl-1H-indol-6-amine”, have shown potential in antiviral therapies. They can be synthesized to target specific viral infections, offering a pathway for developing new antiviral drugs .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases. Research is ongoing to understand their mechanisms and therapeutic potential .

Anticancer Research

“4-Methyl-1H-indol-6-amine” may play a role in cancer treatment due to its ability to inhibit the proliferation of cancer cells. Studies are exploring its use in targeted cancer therapies .

Anti-HIV Activity

Indole derivatives have been studied for their anti-HIV properties. They offer a promising avenue for creating more effective treatments against HIV infection .

Antioxidant Effects

The antioxidant properties of indole derivatives help in neutralizing free radicals, which are implicated in various diseases and aging processes .

Antimicrobial Potential

These compounds have shown antimicrobial activity against a range of pathogens, suggesting their use in developing new antibiotics .

Antitubercular Activity

Tuberculosis remains a global health challenge, and “4-Methyl-1H-indol-6-amine” derivatives could contribute to the discovery of novel antitubercular agents .

Antidiabetic Applications

Research into the antidiabetic effects of indole derivatives is uncovering potential applications in managing diabetes through novel therapeutic approaches .

properties

IUPAC Name

4-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAFKHGCCIVCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611425
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indol-6-amine

CAS RN

139121-40-7
Record name 4-Methyl-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.3 g of nitro derivative prepared in stage 3, 20 ml of ethanol, 9 ml of cyclohexene, 3 ml of water and 2.2 g of 10% palladium on carbon are mixed and are then heated to reflux for 2 hours.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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